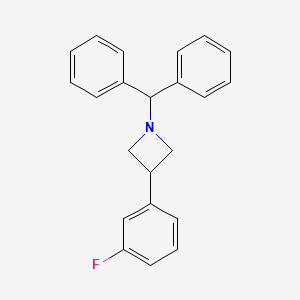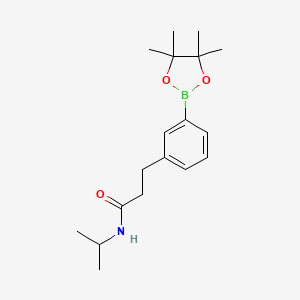
N-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a complex organic compound that features a boron-containing dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boronic acid derivatives under anhydrous conditions.
Coupling Reaction: The dioxaborolane derivative is then coupled with a halogenated aromatic compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Amidation: The final step involves the amidation of the coupled product with isopropylamine under controlled temperature and pH conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
N-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of complex molecular architectures.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of N-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound used in similar synthetic applications.
4,4,5,5-Tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane: Another boron-containing compound with comparable reactivity.
Uniqueness
N-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide stands out due to its specific structural features, such as the presence of both an amide group and a dioxaborolane ring. This combination provides unique reactivity and potential for diverse applications in various fields.
特性
分子式 |
C18H28BNO3 |
|---|---|
分子量 |
317.2 g/mol |
IUPAC名 |
N-propan-2-yl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H28BNO3/c1-13(2)20-16(21)11-10-14-8-7-9-15(12-14)19-22-17(3,4)18(5,6)23-19/h7-9,12-13H,10-11H2,1-6H3,(H,20,21) |
InChIキー |
UYEUWAVZEUYDNP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


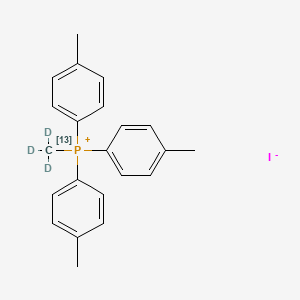
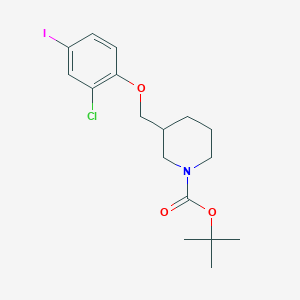
![7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13726674.png)
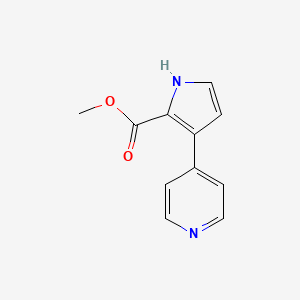
![2-(3,3-Difluoropyrrolidin-1-yl)-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726678.png)
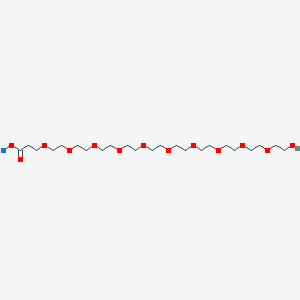
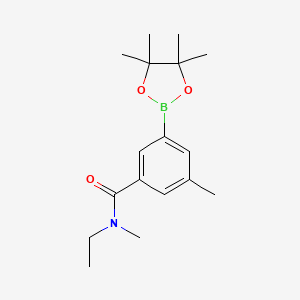
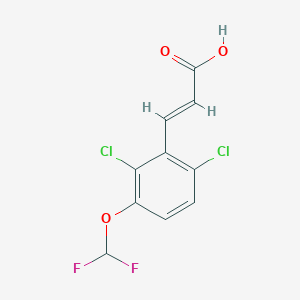

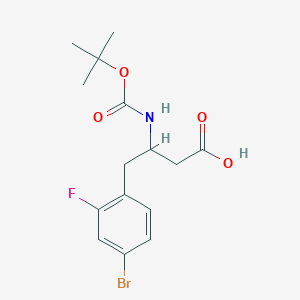
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13726711.png)
